molecular formula C11H17N3O2 B13930000 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate

1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate

Cat. No.: B13930000
M. Wt: 223.27 g/mol
InChI Key: IHFYZYSCSUCADD-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C17H21N3O2This compound is characterized by its white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves multiple steps:

    Step 1: 4-(2-Pyridinyl)benzaldehyde is reacted with tert-butyl carbazate in ethanol under reflux conditions for 4 hours. The reaction mixture is then cooled to 40°C, and ice is added.

    Step 2: The product from Step 1 is dissolved in methanol and treated with 20% palladium on carbon under hydrogenation conditions at 10 psi for 4 hours. The reaction mixture is filtered through diatomaceous earth, and the solvent is removed by rotary evaporation.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
  • tert-Butyl 2-(5-(hydroxymethyl)-2-pyrimidinyl)hydrazinecarboxylate
  • Phenol, 2,4-Bis(1,1-Dimethylethyl)

Uniqueness

1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is unique due to its specific structure, which includes a pyridine ring and a hydrazinecarboxylate group. This structure allows for versatile chemical reactivity and the ability to form stable complexes with various molecular targets. Its applications in drug development and enzyme inhibition studies further highlight its significance in scientific research .

Properties

IUPAC Name

tert-butyl N-(pyridin-2-ylmethylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-7,13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFYZYSCSUCADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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